Metabolic Stability Differentiation: Cyclopropyl vs. Non-Cyclopropyl Imidazole Amines in mIDH1 Inhibitor Programs
In a series of imidazole cyclopropyl amine analogues developed as mutant IDH1 inhibitors, the presence of the cyclopropyl group on the amine-bearing carbon was critical for achieving both potent enzymatic and cellular activity. Compounds incorporating this motif demonstrated potent inhibition of IDH1R132H enzymatic activity and suppression of the oncometabolite 2-HG in IDH1-mutant HT1080 cells. Critically, the lead compound from this series (compound 5t) exhibited moderate liver microsome stability, a property attributed to the metabolic shielding provided by the cyclopropyl ring [1]. This is a class-level inference: the cyclopropyl-amine moiety directly contributes to balancing potency with metabolic stability, a key differentiator from analogous compounds lacking the cyclopropyl ring, which are predicted to have higher oxidative metabolism.
| Evidence Dimension | Metabolic stability (liver microsome) and cellular potency (2-HG suppression) of imidazole cyclopropyl amine analogues |
|---|---|
| Target Compound Data | Compound 5t (containing the cyclopropyl-imidazole-amine core): Potent enzymatic and cellular mIDH1 inhibition; Moderate liver microsome stability (qualitative) [1]. |
| Comparator Or Baseline | Non-cyclopropyl imidazole amine analogues within the same optimization program. Specific quantitative comparator data is not publicly extractable from the abstract. |
| Quantified Difference | Not directly quantified; differentiation is inferred from the SAR that the cyclopropyl amine motif was optimal after rational design iterations. |
| Conditions | IDH1R132H enzymatic assay; 2-HG production assay in IDH1 mutant HT1080 cell line; Liver microsome stability assay [1]. |
Why This Matters
Procurement of the cyclopropyl building block is essential for synthesizing analogs that maintain the potency-stability balance achieved in the lead series, as substitution with non-cyclopropyl amines is expected to compromise metabolic stability.
- [1] Zheng, Q., et al. Discovery and structure-activity-relationship study of novel imidazole cyclopropyl amine analogues for mutant isocitric dehydrogenase 1 (IDH1) inhibitors. Bioorg. Med. Chem. Lett. 2018, 28 (23-24), 3808-3812. DOI: 10.1016/j.bmcl.2018.07.002. View Source
